molecular formula C12H24O2Si B144380 Dicyclopentyl(dimethoxy)silane CAS No. 126990-35-0

Dicyclopentyl(dimethoxy)silane

Cat. No. B144380
M. Wt: 228.4 g/mol
InChI Key: JWCYDYZLEAQGJJ-UHFFFAOYSA-N
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Description

Dicyclopentyl(dimethoxy)silane is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. While the specific compound dicyclopentyl(dimethoxy)silane is not directly mentioned in the provided papers, these papers discuss various silane derivatives and their properties, which can provide insights into the behavior and characteristics of silanes in general.

Synthesis Analysis

The synthesis of silane compounds often involves the manipulation of silicon-halogen bonds, as seen in the preparation of cyclosilane derivatives with electropositive substituents . The reduction of dihalocyclopentasilanes with potassium, for example, leads to the formation of a potassium silyl anion and a fused tricyclic silane . Similarly, silane coupling agents with fluorocarbon chains are synthesized through hydrosilylation reactions, followed by treatment with sodium methoxide . These methods highlight the versatility of silane chemistry and the potential routes that could be explored for the synthesis of dicyclopentyl(dimethoxy)silane.

Molecular Structure Analysis

The molecular structure of silane compounds can be quite complex, as evidenced by the synthesis of irregular tetra-branched star polysiloxanes and the preparation of cyclopentyl-substituted cage hexasilsesquioxanes . These structures demonstrate the ability of silicon to form various bond angles and coordination environments, which would also be relevant to the molecular structure of dicyclopentyl(dimethoxy)silane.

Chemical Reactions Analysis

Silane compounds participate in a variety of chemical reactions. For instance, the reduction of dihalocyclopentasilanes suggests the transient formation of a homocyclic silylene intermediate . The hydrosilylation reactions used to synthesize silane coupling agents and the highly diastereoselective hydrosilation reactions to produce spirocyclic siloxanes are examples of the chemical reactivity of silanes. These reactions could provide a framework for understanding the types of chemical transformations that dicyclopentyl(dimethoxy)silane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure. For example, the thermal stability, glass transition temperatures, and surface properties of polysiloxane films are determined by their specific chemical makeup . The oxidation resistance of modified glass surfaces using silane coupling agents and the stereochemical control in hydrosilation reactions are also indicative of the properties that might be expected from dicyclopentyl(dimethoxy)silane.

Scientific Research Applications

Surface Modification

  • Silane coupling agents like dicyclopentyl(dimethoxy)silane have been used for surface modification of materials. For example, its derivatives were employed for the surface modification of glass plates, enhancing properties like water and oleic acid contact angles, indicating significant modification ability (Yoshino et al., 1993).

Polymerization Catalysts

  • This compound has been used as an external electron donor in propylene polymerization, influencing the polymerization activity and the isotacticity of polypropylene. Studies found that certain combinations of dicyclopentyl(dimethoxy)silane with other agents can improve polymer properties (Beijing, 2014).

Material Properties Enhancement

  • Research has shown that silane coupling agents, including variants of dicyclopentyl(dimethoxy)silane, can improve the thermal stability and flame retardancy of materials like polypropylene (Li et al., 2005).

Interfacial Strength Improvement

  • In the context of composite materials, dicyclopentyl(dimethoxy)silane and its related compounds have been used to enhance the interfacial shear strength in basalt fiber-epoxy systems (Park & Subramanian, 1991).

Chemical Synthesis

  • This silane has been involved in the synthesis of novel organic compounds, such as in the preparation of siloxacyclopentene containing 1,3-dienes via intramolecular hydrosilylation of alkyne functional groups (Pidaparthi & Welker, 2007).

Battery Technology

  • Variants of dicyclopentyl(dimethoxy)silane have been investigated as additives in lithium-ion battery electrolytes, showing potential in enhancing performance and stability (Xia et al., 2008).

Corrosion Protection

  • Silane-based coatings, including those derived from dicyclopentyl(dimethoxy)silane, have been used to enhance corrosion resistance and adhesion properties in various applications (Parhizkar et al., 2018).

Effects on Cement Hydration

  • The effects of silanes, including dicyclopentyl(dimethoxy)silane, on cement hydration and mechanical properties have been studied, showing their potential in construction materials (Feng et al., 2016).

Safety And Hazards

Dicyclopentyl(dimethoxy)silane may cause skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash with plenty of water and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and immediately call a poison center or doctor .

properties

IUPAC Name

dicyclopentyl(dimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYDYZLEAQGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC1)(C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888929
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Product Name

Dicyclopentyldimethoxysilane

CAS RN

126990-35-0
Record name Dicyclopentyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126990-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
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Record name Dicyclopentyldimethoxysilane
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Record name Cyclopentane,1,1'-(dimethoxysilylene)bis-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
A Heuvelsland, S Wichmann… - Journal of applied …, 2007 - Wiley Online Library
… The external donor dicyclopentyl dimethoxy silane leads to higher polymerization yields than the donor cyclohexyl dimethoxymethyl silane in the initial state polymerization too; however…
Number of citations: 11 onlinelibrary.wiley.com
T Vestberg, P Denifl, M Parkinson… - Journal of Polymer …, 2010 - Wiley Online Library
… The external donors used were dicyclopentyl dimethoxy silane (DCP) and cyclohexylmethyl dimethoxy silane (CHM). The oligomer amount was shown to be strongly dependent on the …
Number of citations: 34 onlinelibrary.wiley.com
T Vestberg, P Denifl, CE Wilén - Journal of applied polymer …, 2008 - Wiley Online Library
… , with a novel self-supported catalyst (A), a SiO 2 -supported catalyst (B), and a MgCl 2 -supported catalyst (C), with triethyl aluminum as a cocatalyst and dicyclopentyl dimethoxy silane …
Number of citations: 23 onlinelibrary.wiley.com
T Vestberg, M Parkinson, I Fonseca… - Journal of applied …, 2012 - Wiley Online Library
… –Natta catalyst were used in the copolymerization of propylene and ethylene under industrial conditions using triethyl aluminium as cocatalyst and dicyclopentyl dimethoxy silane as …
Number of citations: 14 onlinelibrary.wiley.com
I Camurati, G Gioia, F Piemontesi… - Macromolecular …, 2009 - Wiley Online Library
… Slurry Copolymerization About 10mg of the solid catalyst precursor were reacted with 0.700g of TEA and 70mg of dicyclopentyl dimethoxy silane (Al/ED = 20 mol/mol) in about 10 mL of …
Number of citations: 6 onlinelibrary.wiley.com
FY BI, WB SONG, G YANG, YF DU - Journal of Beijing University …, 2014 - journal.buct.edu.cn
… It was found that dicyclopentyl dimethoxy silane (DONOR鄄D) had a higher HOMO energy level and larger amount of heat than tetraethoxysilane (DONOR鄄T), so DONOR鄄D …
Number of citations: 2 journal.buct.edu.cn
Q Niu, AH He, C Si, G Liu, B Dai, M Jin - Available at SSRN 4633417 - papers.ssrn.com
The internal and external electron donor plays a significant role in catalytic activity and stereoselectivity of TiCl4/MgCl2 type Ziegler-Natta catalysts for olefins polymerizations. In this …
Number of citations: 0 papers.ssrn.com
B Mertens, E Van Hoeck, MN Blaude, C Simon… - Food and chemical …, 2016 - Elsevier
Since the European Commission prohibited the use of bisphenol A in the production of polycarbonate (PC) baby bottles, many other materials have replaced PC for the manufacture of …
Number of citations: 31 www.sciencedirect.com
B Mertens, C Simon, M Van Bossuyt… - Food and Chemical …, 2016 - Elsevier
Due to the worldwide concern that bisphenol A might act as an endocrine disruptor, alternative materials for polycarbonate (PC) have been introduced on the European market. However…
Number of citations: 23 www.sciencedirect.com
M Onghena, E Van Hoeck, N Negreira… - Food Additives & …, 2016 - Taylor & Francis
After the prohibition of bisphenol-A-containing polycarbonate baby bottles in the European Union (EU), alternative materials, such as polypropylene, polyethersulphone, Tritan™ …
Number of citations: 21 www.tandfonline.com

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